

# Application Note: Structural Elucidation of Vindolinine Using Advanced NMR Spectroscopy

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### **Abstract**

Vindolinine, a prominent monoterpenoid indole alkaloid found in Catharanthus roseus, is a key compound in the study of alkaloid biosynthesis.[1][2] Its complex, polycyclic structure necessitates the use of advanced analytical techniques for unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of such molecules in solution. This application note details the comprehensive approach for determining the planar structure and relative stereochemistry of vindolinine using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

## Introduction

**Vindolinine** (C<sub>21</sub>H<sub>24</sub>N<sub>2</sub>O<sub>2</sub>) is a structurally intricate alkaloid that exists as epimers, commonly 19R-**vindolinine** and 19S-**vindolinine**, which differ in the stereochemistry at the C19 position. [3] Accurate structural assignment is critical for understanding its biosynthetic pathways and potential pharmacological activities. NMR spectroscopy provides detailed information on the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

This guide outlines the application of <sup>1</sup>H NMR, <sup>13</sup>C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) for the complete structural elucidation of **vindolinine**.



## **Data Presentation**

While extensive literature confirms the use of NMR for **vindolinine** characterization, a complete, publicly tabulated dataset of its chemical shifts and coupling constants is not readily available.[3][4] As a reference for the aspidosperma-type skeleton, the following tables provide representative <sup>1</sup>H and <sup>13</sup>C NMR data for the closely related and well-characterized alkaloid, vindoline, in CDCl<sub>3</sub>.[5] These tables illustrate the type of data required for full structural assignment.

Table 1: Illustrative <sup>1</sup>H NMR Data (Vindoline in CDCl<sub>3</sub>, 400 MHz)

Position	δ (ppm)	Multiplicity	J (Hz)
9	6.89	d	8.2
10	6.29	dd	8.5, 2.3
12	6.07	d	2.2
14	5.85	ddd	10.2, 4.9, 1.7
11-OCH₃	3.79	S	-
22-OCH₃	3.78	S	-
18	0.49	t	7.4

Data adapted from studies on Catharanthus roseus extracts.[5]

Table 2: Illustrative <sup>13</sup>C NMR Data (Vindoline Skeleton)



Position	δ (ppm)	Type (DEPT)
2	82.5	С
3	52.1	СН
5	50.8	CH <sub>2</sub>
6	35.1	CH <sub>2</sub>
7	53.9	С
8	129.8	С
9	123.5	СН
10	93.8	СН
11	158.4	С
12	105.1	СН
13	153.2	С
14	124.7	СН
15	130.9	СН
16	91.2	С
17	78.9	СН
18	7.8	CH₃
19	43.1	CH <sub>2</sub>
20	66.2	СН
21	43.5	N-CH₃
22 (C=O)	175.3	С
23 (O-CH <sub>3</sub> )	51.5	CH₃
11 (O-CH <sub>3</sub> )	55.8	CH₃
17 (OAc)	170.6	С



Note: This is a representative dataset for the vindoline skeleton; actual values for **vindolinine** will differ due to structural variations, particularly the C2-C19 bridge.

# **Experimental Protocols Sample Preparation**

- Dissolution: Accurately weigh 5-10 mg of purified vindolinine and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>, or DMSOd<sub>6</sub>) in a clean vial.
- Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta$  0.00 ppm).
- Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is adequate for the spectrometer's receiver coil (typically ~4-5 cm).
- Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.

# **NMR Data Acquisition**

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity if available.

#### Protocol 2.1: <sup>1</sup>H NMR

- Purpose: To determine proton chemical shifts, multiplicities (splitting patterns), and integrals (relative number of protons).
- Pulse Sequence: Standard single-pulse (zg30 or similar).
- Spectral Width (SW): 0-12 ppm.
- Acquisition Time (AQ): 2-4 seconds.



- Relaxation Delay (D1): 1-2 seconds.
- Number of Scans (NS): 8-16.
- Temperature: 298 K.

Protocol 2.2: <sup>13</sup>C NMR & DEPT

- Purpose: To identify the number and types (CH<sub>3</sub>, CH<sub>2</sub>, CH, C) of carbon atoms.
- Pulse Sequence: Proton-decoupled single-pulse (zgpg30) for <sup>13</sup>C; DEPT-135 and DEPT-90 for multiplicity editing.
- Spectral Width (SW): 0-200 ppm.
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2 seconds.
- Number of Scans (NS): 1024 or higher, depending on sample concentration.

Protocol 2.3: 2D COSY (Correlation Spectroscopy)

- Purpose: To identify scalar-coupled (through-bond) <sup>1</sup>H-<sup>1</sup>H spin systems.
- Pulse Sequence: Gradient-selected COSY (cosygpqf).
- Spectral Width (SW): 0-12 ppm in both F2 and F1 dimensions.
- Data Points (TD): 2048 (F2) x 256-512 (F1).
- Number of Scans (NS): 2-4 per increment.
- Relaxation Delay (D1): 1.5 seconds.

Protocol 2.4: 2D HSQC (Heteronuclear Single Quantum Coherence)

• Purpose: To correlate protons with their directly attached carbons (1J-coupling).



- Pulse Sequence: Gradient-selected, phase-sensitive with editing (hsqcedetgpsisp2.3). This sequence can distinguish CH/CH₃ from CH₂ signals.
- Spectral Width (SW): 0-12 ppm (F2, <sup>1</sup>H) x 0-160 ppm (F1, <sup>13</sup>C).
- Data Points (TD): 1024 (F2) x 256 (F1).
- Number of Scans (NS): 4-8 per increment.
- Relaxation Delay (D1): 1.5 seconds.
- ¹JCH Coupling Constant: Optimized for an average of 145 Hz.

Protocol 2.5: 2D HMBC (Heteronuclear Multiple Bond Correlation)

- Purpose: To identify long-range (2-4 bond) correlations between protons and carbons, crucial for connecting spin systems across quaternary carbons and heteroatoms.
- Pulse Sequence: Gradient-selected (hmbcgplpndqf).
- Spectral Width (SW): 0-12 ppm (F2, <sup>1</sup>H) x 0-200 ppm (F1, <sup>13</sup>C).
- Data Points (TD): 2048 (F2) x 256 (F1).
- Number of Scans (NS): 16-32 per increment.
- Relaxation Delay (D1): 2 seconds.
- Long-range JCH Coupling Constant: Optimized for 8 Hz to detect <sup>2</sup>JCH and <sup>3</sup>JCH correlations.

Protocol 2.6: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

- Purpose: To identify through-space correlations between protons that are close to each other
  (< 5 Å), which is essential for determining relative stereochemistry.</li>
- Pulse Sequence: Gradient-selected, phase-sensitive (noesygpph).
- Spectral Width (SW): 0-12 ppm in both F2 and F1 dimensions.

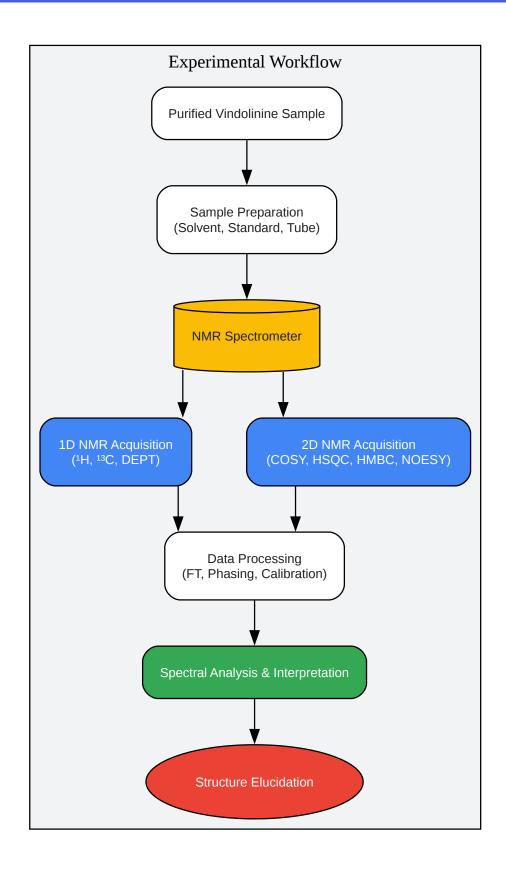


- Data Points (TD): 2048 (F2) x 256-512 (F1).
- Number of Scans (NS): 8-16 per increment.
- Relaxation Delay (D1): 2 seconds.
- Mixing Time (d8): 500-800 ms (optimized based on molecular size).

# **Data Analysis and Visualization**

The structural elucidation of **vindolinine** is a stepwise process where information from each NMR experiment is layered to build the final structure. The logical workflow and the relationship between the different NMR techniques are visualized below.

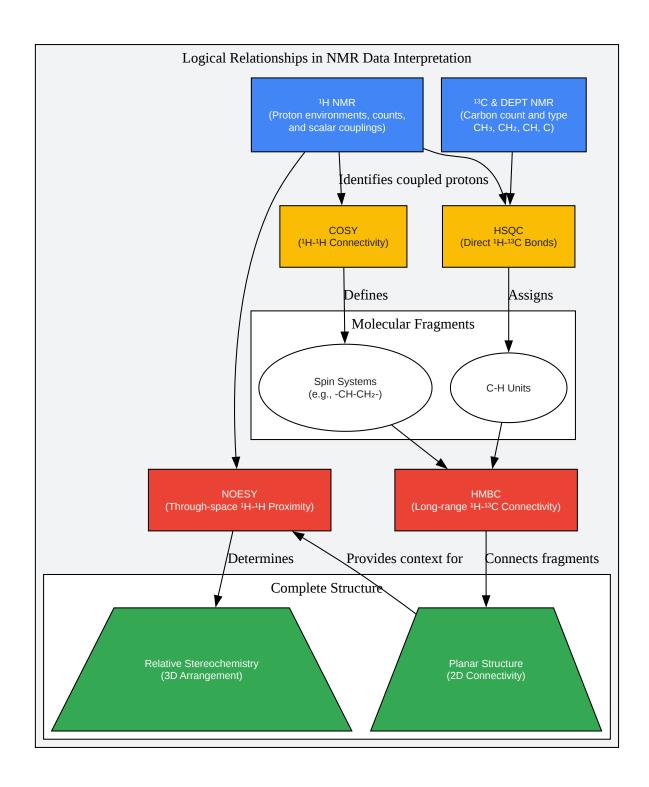




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Caption: Experimental workflow for **vindolinine** structural elucidation.





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Caption: Integration of data from various NMR experiments.



## Conclusion

The combination of 1D and 2D NMR techniques provides a robust and indispensable platform for the complete structural elucidation of complex natural products like **vindolinine**. While <sup>1</sup>H and <sup>13</sup>C NMR offer initial insights into the functional groups present, 2D experiments such as COSY, HSQC, and HMBC are essential for assembling the carbon skeleton. Finally, NOESY provides crucial information about the 3D arrangement of atoms, allowing for the determination of the molecule's relative stereochemistry. The protocols and workflow described herein provide a comprehensive guide for researchers engaged in the structural characterization of indole alkaloids and other complex small molecules.

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